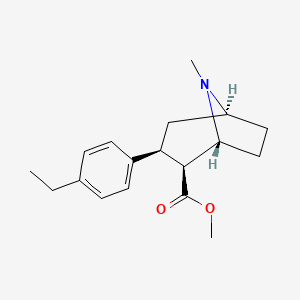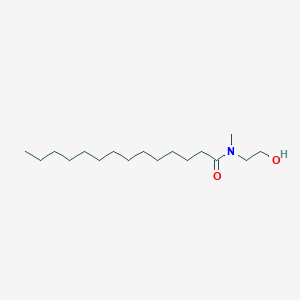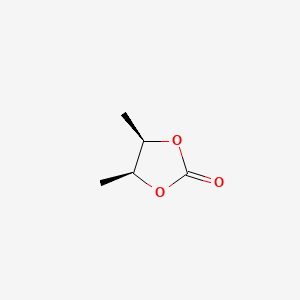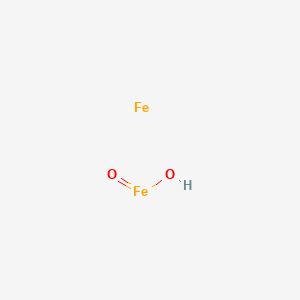
Pseudococaine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pseudococaine hydrochloride is a synthetic compound that is structurally similar to cocaine. It is a stereoisomer of cocaine, meaning it has the same molecular formula but a different spatial arrangement of atoms. This compound is often used in scientific research to study the effects and properties of cocaine and its analogues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pseudococaine hydrochloride typically involves the reduction of 2-carbomethoxytropinone (2-CMT) to produce ecgonine methyl ester (EME), which is then benzoylated to form pseudococaine. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous reduction of 2-CMT using electrochemically generated sodium amalgam, followed by benzoylation and hydrochloride salt formation .
化学反応の分析
Types of Reactions
Pseudococaine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium amalgam and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield different reduced forms of the compound .
科学的研究の応用
Pseudococaine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used to study the structure-activity relationship of cocaine and its analogues.
Biology: It is used to investigate the effects of cocaine on the nervous system.
Medicine: It is used to develop new anesthetic agents and to study the pharmacological properties of cocaine.
Industry: It is used in the development of new chemical processes and products
作用機序
Pseudococaine hydrochloride exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The compound primarily targets the dopamine transporter, which is responsible for the reuptake of dopamine .
類似化合物との比較
Similar Compounds
Cocaine: A natural alkaloid with similar structure and effects.
Pseudococaine: The base form of pseudococaine hydrochloride.
Allococaine: Another stereoisomer of cocaine.
Allopseudococaine: Another stereoisomer of pseudococaine.
Uniqueness
This compound is unique due to its specific stereochemistry, which results in different pharmacological properties compared to other cocaine analogues. Its unique structure allows researchers to study the effects of stereochemistry on the activity and properties of cocaine and its derivatives .
特性
| 6363-57-1 | |
分子式 |
C17H22ClNO4 |
分子量 |
339.8 g/mol |
IUPAC名 |
methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15-;/m0./s1 |
InChIキー |
PIQVDUKEQYOJNR-UOIZBMALSA-N |
異性体SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
正規SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









